molecular formula C14H9NO2 B139906 3-(1,3-Benzoxazol-2-yl)benzaldehyde CAS No. 141581-19-3

3-(1,3-Benzoxazol-2-yl)benzaldehyde

Cat. No. B139906
M. Wt: 223.23 g/mol
InChI Key: SSNDEEIZRMIJNL-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C14H9NO2 . It is a derivative of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A condensation reaction between 2-aminophenol and aldehydes can also produce 2-aryl benzoxazole derivatives .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Benzoxazol-2-yl)benzaldehyde consists of a benzoxazole ring attached to a benzaldehyde group. The molecular weight of this compound is 223.23 .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . For instance, certain benzoxazole compounds have shown promising antimicrobial activity against various bacteria and fungi, as well as anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Scientific Research Applications

Catalytic Activity and Synthesis

  • The benzoxazol-2-yl substituent acts as a removable activating and directing group in the alkylation of C(sp(3))-H bonds, proving its utility in chemical synthesis (Lahm & Opatz, 2014).
  • Cu(II) complexes of 1,3-oxazolidine based ligands, synthesized from reactions involving benzoxazol-2-yl moieties, demonstrate catalytic activity in the oxidation of benzyl alcohol, highlighting their potential in catalysis and chemical transformations (Bikas et al., 2018).

Material Synthesis and Properties

  • Nanometric-thick metal-free h-boron nitride/graphene films, involving benzoxazol moieties, show remarkable catalytic activity in the synthesis of benzoxazoles, which are important due to their potential applications as anticancer agents (Rendón-Patiño et al., 2022).

Synthetic Methodology and Chemical Reactions

  • Benzaldehydes, including those with benzoxazol-2-yl groups, are central in the synthesis of various compounds like 2-(alkylamino)-1-arylethanols, showcasing the chemical's role in complex chemical syntheses (Moshkin & Sosnovskikh, 2013).
  • The presence of benzoxazol-2-yl groups in substrates has been observed to influence the reaction pathways and products in cycloaddition and other chemical reactions, indicating its impact on the stereochemistry and reaction dynamics of organic reactions (Seashore-Ludlow et al., 2010).

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNDEEIZRMIJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589256
Record name 3-(1,3-Benzoxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzoxazol-2-yl)benzaldehyde

CAS RN

141581-19-3
Record name 3-(1,3-Benzoxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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